4-(3,5-dioxomorpholin-4-yl)-N-[(naphthalen-1-yl)methyl]piperidine-1-carboxamide
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Overview
Description
4-(3,5-dioxomorpholin-4-yl)-N-[(naphthalen-1-yl)methyl]piperidine-1-carboxamide is a synthetic organic compound that belongs to the class of piperidine carboxamides This compound is characterized by the presence of a morpholinone ring, a naphthalene moiety, and a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,5-dioxomorpholin-4-yl)-N-[(naphthalen-1-yl)methyl]piperidine-1-carboxamide typically involves multiple steps:
Formation of the Morpholinone Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the Naphthalene Moiety: This step may involve a Friedel-Crafts alkylation or acylation reaction to introduce the naphthalene group.
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a reductive amination reaction.
Coupling Reactions: The final step involves coupling the morpholinone, naphthalene, and piperidine moieties using peptide coupling reagents such as EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the morpholinone or piperidine rings.
Reduction: Reduction reactions can occur at the carbonyl groups present in the morpholinone ring.
Substitution: The aromatic naphthalene ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as halogens (for electrophilic substitution) or nucleophiles like amines and thiols.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways and interactions.
Medicine: Potential therapeutic applications due to its unique structure.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of this compound would depend on its specific interactions with molecular targets. It may interact with enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact mechanism.
Comparison with Similar Compounds
Similar Compounds
4-(3,5-Dioxomorpholin-4-yl)-N-(phenylmethyl)piperidine-1-carboxamide: Similar structure but with a phenyl group instead of a naphthalene moiety.
4-(3,5-Dioxomorpholin-4-yl)-N-(benzyl)piperidine-1-carboxamide: Similar structure with a benzyl group.
Uniqueness
The presence of the naphthalene moiety in 4-(3,5-dioxomorpholin-4-yl)-N-[(naphthalen-1-yl)methyl]piperidine-1-carboxamide may confer unique properties such as increased aromaticity and potential for π-π interactions, which can influence its chemical reactivity and biological activity.
Properties
IUPAC Name |
4-(3,5-dioxomorpholin-4-yl)-N-(naphthalen-1-ylmethyl)piperidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O4/c25-19-13-28-14-20(26)24(19)17-8-10-23(11-9-17)21(27)22-12-16-6-3-5-15-4-1-2-7-18(15)16/h1-7,17H,8-14H2,(H,22,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLJKCXDFSNILRR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C(=O)COCC2=O)C(=O)NCC3=CC=CC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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